Atorvastatin Ethyl Ester
Description
Contextual Significance in Statin Chemistry
Statins are a class of drugs that lower cholesterol levels in the body. nih.gov Atorvastatin (B1662188) is a synthetically derived statin. wikipedia.org In the multi-step chemical synthesis of atorvastatin, atorvastatin ethyl ester can be formed as an intermediate or a by-product. ontosight.ai The presence of this and other impurities is carefully monitored and controlled during production to meet the stringent standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency. ontosight.ai
Historical Perspective of its Discovery and Initial Role in Atorvastatin Synthesis
The initial synthesis of atorvastatin involved a racemic approach, followed by the separation of the desired enantiomer. wikipedia.org Subsequent developments in process chemistry focused on enantioselective routes to improve efficiency and stereochemical purity. veeprho.com One of the key challenges in the large-scale synthesis of atorvastatin is ensuring the purity of the final active pharmaceutical ingredient (API). veeprho.combiomolther.org The synthesis often involves the preparation of key intermediates. For instance, (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester is an important intermediate in the synthesis of atorvastatin calcium. google.com Various synthetic methods have been explored to optimize the production of such intermediates, aiming for higher yields and purity while minimizing by-products. google.com this compound is recognized as a process-related impurity in the synthesis of atorvastatin. synthinkchemicals.comsynzeal.com
Overview of Research Trajectories Pertaining to the Compound
Research concerning this compound has followed several key trajectories. A significant area of investigation involves its role as a prodrug. biosynth.com Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. Studies have explored the potential of atorvastatin esters to be metabolically activated by human carboxylesterases. rsc.org
Another major focus of research is the development of analytical methods for the detection and quantification of this compound as an impurity in atorvastatin drug substances and products. emrespublisher.comhelsinki.fi Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. dovepress.comresearchgate.netresearchgate.net The development of these methods is crucial for quality control in pharmaceutical manufacturing. veeprho.comclearsynth.com
Furthermore, research has been conducted on the chemical synthesis and properties of this compound itself, often for its use as a reference standard in analytical testing. sigmaaldrich.comscbt.com Some studies have also investigated the biological activities of atorvastatin derivatives, including the ethyl ester, for potential therapeutic applications beyond cholesterol reduction. medchemexpress.com For example, this compound has been shown to inhibit the 9-cis-RA-induced Gal4 reporter activity. medchemexpress.com
Chemical and Physical Properties
This compound is a complex organic molecule with specific physical and chemical characteristics that are important for its synthesis, handling, and analysis. ontosight.ainih.gov
| Property | Value | Source |
| Chemical Formula | C35H39FN2O5 | synthinkchemicals.combiosynth.comnih.gov |
| Molecular Weight | 586.69 g/mol | synthinkchemicals.combiosynth.comscbt.com |
| Appearance | White to Off-white Solid | |
| Melting Point | 120-121°C | |
| Boiling Point | 712.0 ± 60.0 °C at 760 mmHg | |
| Flash Point | 384.40 °C | biosynth.com |
| Density | 1.19 ± 0.1 g/cm3 | |
| Solubility | Information not widely available in search results. | |
| CAS Number | 1146977-93-6 | synthinkchemicals.comsynzeal.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPVDOSCOVJU-FQLXRVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146977-93-6 | |
| Record name | Atorvastatin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Atorvastatin Ethyl Ester
Chemical Synthesis Approaches
Chemical synthesis remains the cornerstone of Atorvastatin (B1662188) production, with numerous routes developed from initial discovery to large-scale manufacturing. These methods focus on the logical assembly of the molecule from simpler, readily available starting materials.
The structure of Atorvastatin lends itself to a disconnection approach, where the molecule is broken down into two primary fragments: the achiral heterocyclic core and the chiral dihydroxyheptanoyl side-chain. rsc.org
Pyrrole (B145914) Core Synthesis: The central pentasubstituted pyrrole ring is a common target for synthesis. One of the most prevalent methods for its construction is the Paal-Knorr pyrrole synthesis . acs.orgnih.govrsc.org This reaction involves the condensation of a 1,4-diketone intermediate with a primary amine. acs.orgnih.gov For Atorvastatin synthesis, the key 1,4-diketone, 2-(4-fluorobenzoyl)-3-phenyl-4-methyl-N-phenylpentanamide, is synthesized through steps like a Knoevenagel condensation followed by a Stetter reaction. rsc.orgbiomolther.org An alternative approach to the pyrrole core involves a [3+2] cycloaddition reaction using a münchnone (an mesoionic oxazolium-5-olate) and an electron-deficient acetylene. rsc.orgrsc.org This method was utilized in early medicinal chemistry routes to allow for variability in the pyrrole substituents. rsc.org
Convergent synthesis, where key fragments are prepared separately and then joined late in the process, is highly favored for efficiency. rsc.org
Paal-Knorr Convergent Route: The most prominent convergent strategy involves the Paal-Knorr condensation of the pre-formed 1,4-diketone fragment with the fully assembled chiral amine side-chain. rsc.orgrsc.org This approach connects the two main components of the molecule in a single, powerful step. nih.gov The industrial synthesis of Atorvastatin typically follows this route, which consists of about six steps, excluding the synthesis of the commercially available amine fragment. nih.gov
The final step to obtain Atorvastatin Ethyl Ester from the resulting Atorvastatin carboxylic acid is a standard esterification reaction with ethanol (B145695), typically under acidic conditions (Fischer esterification). The reverse reaction, the cleavage of an ethyl ester to the carboxylic acid using sodium hydroxide, is a common step in many documented syntheses, highlighting the straightforward nature of this transformation. rsc.org
| Synthetic Route | Key Reaction | Fragments Joined | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | Condensation | 1,4-Diketone and Chiral Amine Side-Chain | rsc.orgnih.govrsc.org |
| Münchnone Cycloaddition | [3+2] Cycloaddition | Münchnone Precursor and Acetylenic Amide | acs.orgnih.govrsc.org |
| Ugi MCR-Münchnone | Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | nih.govresearchgate.net |
Significant research has been dedicated to optimizing reaction conditions to maximize yield and purity for commercial-scale production.
Paal-Knorr Reaction Optimization: The Paal-Knorr condensation between the sterically hindered diketone and the amine side-chain is inherently slow. rsc.org Extensive optimization was required, leading to the use of pivalic acid as a catalyst in a refluxing toluene-heptane-THF solvent system, which provided a clean reaction with high yields. rsc.orgrsc.orgbiomolther.org The use of a Dean-Stark apparatus to remove water azeotropically is also a key parameter for driving the reaction to completion. biomolther.org
Deprotection and Isolation: The final steps of deprotection and salt formation are critical for the purity of the active pharmaceutical ingredient. In many routes, the diol functionality of the side chain is protected as an acetonide, and the carboxylic acid is protected as a tert-butyl ester. rsc.org The acetonide group can be removed with hydrochloric acid in methanol (B129727). rsc.org The subsequent cleavage of the hindered tert-butyl ester was improved by using sodium hydroxide, where anchimeric assistance from the adjacent hydroxyl group facilitates the reaction, avoiding the use of more hazardous reagents like peroxides. rsc.orgrsc.org Optimizing hydrolysis conditions is crucial to control the profile of impurities. researchgate.net Kilogram-scale preparations have been improved by developing a robust procedure for the final hydrolysis and salt formation, leading to purities greater than 99.5%. nih.gov
Ensuring the correct stereochemistry of the two hydroxyl groups in the side-chain is paramount. wikipedia.orgveeprho.com
Chiral Pool Synthesis: As mentioned, a primary strategy involves starting with a readily available chiral molecule. The final commercial production of Atorvastatin utilized isoascorbic acid, an inexpensive plant-derived natural product, to set the stereochemistry of the first alcohol, which is then carried through the synthesis. wikipedia.org L-malic acid has also been employed as a chiral starting material for the side-chain. jchemrev.com
Asymmetric Reactions: An alternative to the chiral pool approach is the use of stereoselective reactions.
Diastereoselective Aldol (B89426) Reaction: Early enantioselective routes used a chiral auxiliary on an ester to direct a diastereoselective aldol reaction, thereby setting the stereochemistry of the first alcohol. wikipedia.orgveeprho.com
Stereoselective Ketone Reduction: A key step in many synthetic variations is the stereoselective reduction of a β-ketoester to create the syn-1,3-diol moiety. rsc.org The Prasad reduction, which employs tributylborane and sodium borohydride, is a notable method for achieving the desired syn-diol configuration. rsc.orgrsc.org Another highly selective method uses diethylmethoxyborane (B30974) in combination with sodium borohydride. researchgate.net
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers a powerful alternative for creating chiral centers with high enantioselectivity under mild conditions, often reducing the need for hazardous reagents and protecting groups. rsc.org The primary application in Atorvastatin synthesis has been for the production of the chiral side-chain intermediates. researchgate.net
While the direct enzymatic esterification of Atorvastatin to its ethyl ester is not widely documented, the use of hydrolases, particularly lipases and esterases, is fundamental in chemoenzymatic routes to produce key chiral precursors for the side-chain. rsc.orgresearchgate.net
Kinetic Resolution and Desymmetrization: Hydrolases are extensively used for the kinetic resolution of racemic intermediates or the desymmetrization of prochiral substrates. mdpi.comscispace.com For example, lipases can perform a kinetic resolution of a racemic ester via enantioselective hydrolysis, allowing for the separation of the desired enantiomer. scispace.com A notable industrial application involves the nitrilase-catalyzed desymmetrization of prochiral 3-hydroxyglutaronitrile to produce (R)-3-hydroxy-4-cyanobutyric acid, a precursor to the key intermediate ethyl (R)-4-cyano-3-hydroxybutyrate (HN). mdpi.com This enzymatic step can achieve 100% conversion and 99% enantiomeric excess (ee). mdpi.com
Enzymatic Esterification/Transesterification Principles: Although specific examples for the final esterification of Atorvastatin are scarce, lipases such as Candida antarctica lipase (B570770) B (CALB) are well-known catalysts for esterification and transesterification reactions, often performed in non-aqueous solvents to favor synthesis over hydrolysis. scispace.comacs.org This general principle could be applied to the esterification of the Atorvastatin carboxylic acid with ethanol to form this compound under mild conditions, potentially avoiding side reactions associated with chemical methods. acs.org Research into the synthesis of statin analogues has explored the regioselective esterification capabilities of lipases and esterases, demonstrating their potential in such transformations. mdpi.com
| Enzyme Class | Application in Atorvastatin Synthesis | Example Transformation | Reference |
|---|---|---|---|
| Hydrolase (Nitrilase) | Asymmetric synthesis of side-chain precursor | Desymmetrization of 3-hydroxyglutaronitrile | mdpi.com |
| Hydrolase (Lipase/Esterase) | Kinetic resolution of side-chain intermediates | Enantioselective hydrolysis of racemic esters | scispace.comresearchgate.net |
| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric synthesis of side-chain precursor | Stereoselective reduction of β-ketoesters | jchemrev.comresearchgate.netnih.gov |
| Aldolase (DERA) | Asymmetric synthesis of side-chain precursor | Aldol addition to form a key lactonized intermediate | rsc.orgnih.govgoogle.com |
Stereoselective Biotransformations for Chiral Center Introduction
The synthesis of atorvastatin requires the precise establishment of two chiral centers in its side chain. researchgate.net Biocatalysis has emerged as a powerful tool to achieve this with high stereoselectivity, often replacing less efficient or more hazardous chemical methods. rsc.org
A key chiral intermediate for atorvastatin is ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.govnih.gov The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) is a critical step in its production. nih.gov Various microorganisms and enzymes have been employed for this transformation.
For example, the carbonyl reductase from Streptomyces coelicolor (ScCR1) has shown promise for the synthesis of (S)-CHBE. nih.govnih.gov Similarly, alcohol dehydrogenases (ADHs) have been utilized. The ADH from Lactobacillus brevis has been used for the synthesis of a hydroxyketoster precursor to atorvastatin. jchemrev.com Another ADH, SmADH31, has been used to synthesize (S)-CHBE with very high productivity. sci-hub.se
The stereoselective reduction of a β,δ-diketo ester by a single diketoreductase offers an efficient route to introduce both chiral centers of the statin side chain simultaneously. nih.gov Cell extracts of Acinetobacter calcoaceticus have been used to reduce a diketoester to the corresponding (3R,5S)-dihydroxy compound with high yield and enantiomeric excess. nih.gov
The following table details various stereoselective biotransformations used in the synthesis of atorvastatin intermediates:
| Enzyme/Microorganism | Substrate | Product | Key Findings |
| Carbonyl Reductase (ScCR1) from Streptomyces coelicolor | Ethyl-4-chloro-3-oxobutyrate (COBE) | Ethyl-(S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Protein engineering improved catalytic efficiency and stability. nih.govnih.gov |
| Alcohol Dehydrogenase (ADH) from Lactobacillus brevis | Keto ester | Hydroxyketoster | NADP(H) dependent reduction. jchemrev.com |
| Alcohol Dehydrogenase (SmADH31) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Achieved productivity of 666 g L-1 with >99.9% ee. sci-hub.se |
| Diketoreductase | β,δ-diketo ester | (3R,5S)-dihydroxy compound | Stereoselective double reduction to create both chiral centers. nih.gov |
| Acinetobacter calcoaceticus cell extracts | 3-hydroxy-5-oxo-6-(benzyloxy) hexanoic acid ethyl ester and 5-hydroxy-3-oxo-6-(benzyloxy) hexanoic acid ethyl ester | (3R,5S)-dihydroxy compound | 92% yield and 99% enantiomeric excess. nih.gov |
| Ketoreductase (KRED) | Ethyl-4-chloroacetoacetate | (S) ethyl-4-chloro-3-hydroxybutyrate | Part of a three-enzyme system with cofactor regeneration. rsc.orgresearchgate.net |
| Geotrichum candidum | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Reaction yield of 95% and e.e. of 96%. nih.gov |
Enzyme Engineering and Process Enhancement in Biocatalysis
While natural enzymes can be highly selective, their productivity and stability are often insufficient for large-scale industrial applications. rsc.orgresearchgate.net Enzyme engineering, through techniques like directed evolution and structure-guided design, has been instrumental in overcoming these limitations in the synthesis of atorvastatin intermediates. nih.govnih.gov
A notable example is the engineering of a carbonyl reductase from Streptomyces coelicolor (ScCR1) for the production of (S)-CHBE. nih.govnih.gov The wild-type enzyme had low activity and stability. Through structure-guided engineering, the specific activity was increased from 38.8 U/mg to 168 U/mg. nih.govnih.gov Subsequent directed evolution further improved thermostability and substrate tolerance, resulting in a triple mutant with a specific activity of 260 U/mg. nih.govnih.gov
Similarly, a ketoreductase (LbCR) was engineered to improve both thermostability and activity for the synthesis of a bulky atorvastatin precursor. acs.org By combining mutations that individually enhanced stability and activity, a variant was created with a 1944-fold increase in half-life at 40 °C and a 3.2-fold improvement in catalytic efficiency. acs.org
Process enhancement strategies are also crucial. For the synthesis of (S)-CHBE, a recombinant E. coli co-expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) was developed. nih.gov Optimization of the biocatalytic process in an aqueous-organic solvent system with a substrate fed-batch strategy allowed the substrate concentration to reach 1.7 M, achieving a 97.2% yield and 99% enantiomeric excess. nih.gov
The development of a two-step, three-enzyme process for a key atorvastatin intermediate exemplifies the power of combining enzyme engineering and process optimization. rsc.orgresearchgate.net The initial enzymes, a ketoreductase (KRED) and a halohydrin dehalogenase (HHDH), had insufficient productivity. rsc.orgresearchgate.net In vitro enzyme evolution led to a 2500-fold improvement in the volumetric productivity for the HHDH reaction. rsc.orgresearchgate.net
The following table summarizes key findings in enzyme engineering and process enhancement for atorvastatin intermediate synthesis:
| Enzyme | Engineering Strategy | Improvement | Process Enhancement |
| Carbonyl Reductase (ScCR1) | Structure-guided engineering and directed evolution | Specific activity increased from 38.8 to 260 U/mg; improved thermostability and substrate tolerance. nih.govnih.gov | 100 g/liter of substrate converted by 2 g/liter of lyophilized enzyme within 9 h. nih.gov |
| Ketoreductase (LbCR) | Directed evolution and combination of mutations | 1944-fold increase in half-life at 40 °C and 3.2-fold improvement in catalytic efficiency. acs.org | 300 g L–1 substrate loading completely reduced within 6 h at 40 °C. acs.org |
| Halohydrin dehalogenase (HHDH) | In vitro enzyme evolution using gene shuffling | 2500-fold improvement in volumetric productivity. rsc.orgresearchgate.net | Part of a two-step, three-enzyme process with cofactor regeneration. rsc.orgresearchgate.net |
| Carbonyl Reductase and Glucose Dehydrogenase | Co-expression in E. coli | High enzyme activity and cell biomass in a 500-L fermentor. nih.gov | Aqueous-organic solvent system with substrate fed-batch strategy, achieving 97.2% yield. nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of atorvastatin and its intermediates has been a target for the application of green chemistry principles to make the manufacturing process more environmentally friendly and economically viable. rsc.orgresearchgate.net A key focus has been the development of biocatalytic processes to replace traditional chemical methods that may use hazardous reagents or operate under harsh conditions. acs.org
A prime example is the "green-by-design" two-step, three-enzyme process for producing ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate for atorvastatin. rsc.orgresearchgate.netacs.org This process was recognized with a Presidential Green Chemistry Challenge Award. jchemrev.com The first step involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED). rsc.orgresearchgate.net Crucially, this step utilizes glucose and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration, avoiding the need for hydrogen gas as a reductant. rsc.orgresearchgate.netacs.org The second step employs a halohydrin dehalogenase (HHDH) to replace the chloro group with a cyano group at neutral pH and ambient temperature. rsc.orgresearchgate.net
This biocatalytic route offers several green advantages:
Safer Solvents and Reagents: The reactions are carried out in an aqueous medium under mild conditions, avoiding harsh chemicals. rsc.orgresearchgate.net
Energy Efficiency: The process operates at ambient temperature and neutral pH. rsc.orgresearchgate.net
The evolution of the synthesis of atorvastatin has seen a move away from hazardous reagents like peroxide-based deprotection methods used in early medicinal chemistry routes. rsc.org The development of biocatalysts capable of performing highly selective transformations in water further contributes to the greening of the synthesis. jchemrev.com
The following table highlights the application of green chemistry principles in the synthesis of an atorvastatin intermediate:
| Green Chemistry Principle | Application in Atorvastatin Intermediate Synthesis | Benefit |
| Catalysis | Use of engineered enzymes (KRED, GDH, HHDH). rsc.orgresearchgate.net | High selectivity and efficiency, replacing stoichiometric reagents. |
| Safer Solvents & Auxiliaries | Reactions performed in aqueous media. rsc.orgresearchgate.net | Reduced use of volatile organic solvents. |
| Design for Energy Efficiency | Reactions conducted at ambient temperature and neutral pH. rsc.orgresearchgate.net | Lower energy consumption compared to processes requiring heating or cooling. |
| Prevention (Waste Reduction) | The biocatalytic process has an E-factor of 5.8 (excluding water). rsc.orgresearchgate.net | Significantly less waste generated compared to traditional chemical synthesis. |
| Use of Renewable Feedstocks | Glucose is used as the reductant for cofactor regeneration. rsc.orgresearchgate.net | Use of a renewable resource instead of hydrogen gas. |
Analytical Characterization and Impurity Profiling of Atorvastatin Ethyl Ester
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for separating and quantifying Atorvastatin (B1662188) Ethyl Ester from the parent API and other related substances. The choice of technique is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis, such as sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Atorvastatin and its impurities. jddtonline.info These methods are valued for their robustness, precision, and ability to resolve complex mixtures. The development of a stability-indicating HPLC method is crucial to separate the main compound from any potential degradation products, including the ethyl ester.
Numerous RP-HPLC methods have been developed, typically utilizing octadecylsilyl (C18) or octylsilyl (C8) stationary phases. mjcce.org.mkmdpi.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jddtonline.info Gradient elution is frequently used to achieve optimal separation of all related substances, which may have a wide range of polarities. Detection is commonly performed using UV spectrophotometry, with wavelengths typically set between 244 and 248 nm. mjcce.org.mk
Interactive Table: HPLC Methodologies for Atorvastatin Impurity Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Luna C18 | Acetonitrile-Ammonium Acetate (B1210297) buffer (pH 4)-Tetrahydrofuran (Gradient) | 1.0 | 248 | rasayanjournal.co.in |
| HALO ES-CN | Acetonitrile and Ammonium Formate buffer (pH 3.5) (Gradient) | 0.5 | 244 | mjcce.org.mk |
| Zorbax Bonus-RP | Water-Acetonitrile-Trifluoroacetic Acid (Gradient) | 1.0 | 245 | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For impurity profiling of Atorvastatin, UPLC methods can drastically reduce analysis time from over an hour to less than 10 minutes, while providing superior separation of the API from its metabolites and degradation products. scispace.com
A stability-indicating UPLC method can effectively separate Atorvastatin from its impurities on columns such as an Acquity UPLC HSS T3 or Kromasil Eternity C18. scispace.comrsc.org The mobile phase often consists of a gradient elution with acetonitrile and an ammonium acetate buffer. scispace.com The enhanced sensitivity of UPLC, especially when coupled with mass spectrometry (UPLC-MS/MS), allows for the detection and quantification of impurities at very low levels. rsc.org
Gas Chromatography (GC) and Capillary Electrophoresis (CE) Techniques
Gas Chromatography (GC): GC is particularly useful for the analysis of volatile and semi-volatile organic impurities that may be present in the drug substance from the manufacturing process. For Atorvastatin, GC-MS methods have been developed to quantify potential genotoxic impurities like ethyl methanesulfonate (B1217627) (ELMS), methyl methanesulfonate (MLMS), and isopropyl methanesulfonate (ILMS). rasayanjournal.co.in These methods demonstrate high sensitivity, with quantification limits in the parts-per-million (ppm) range, ensuring that these harmful impurities are controlled within safe limits. rasayanjournal.co.in
Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. It provides high separation efficiency, rapid analysis times, and requires minimal solvent consumption. jyoungpharm.org CE methods have been successfully developed for the simultaneous determination of Atorvastatin and other drugs. nih.govresearchgate.net The separation is typically performed in a fused silica (B1680970) capillary with a background electrolyte consisting of a buffer, such as phosphate or borate, sometimes mixed with an organic modifier like methanol. researchgate.netnih.gov The applied voltage is a key parameter, with optimal separation often achieved around 25 kV. nih.govnih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, has been shown to simultaneously separate and quantify Atorvastatin and its related substances, including various ester impurities. helsinki.fi
Spectroscopic and Spectrometric Elucidation Methods
Spectroscopic and spectrometric techniques are indispensable for the structural identification and confirmation of impurities like Atorvastatin Ethyl Ester. These methods provide detailed molecular information, complementing the separation data obtained from chromatography.
Mass Spectrometry (MS and MS/MS) for Structural Identification and Fragmentation Analysis
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying known and unknown impurities. Electrospray ionization (ESI) is a common technique used to generate ions of Atorvastatin and its related compounds. emrespublisher.com In positive ion mode, Atorvastatin typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 559. emrespublisher.comscirp.org
Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID), which generates characteristic fragment ions. The fragmentation pathway of Atorvastatin has been studied in detail. scirp.orgscirp.org Key fragment ions observed include those at m/z 466 and 440, resulting from the loss of aniline (B41778) and phenyl isocyanate, respectively. emrespublisher.com By analyzing the mass of the parent ion and its fragmentation pattern, the structure of an impurity can be elucidated. For this compound, the molecular weight would be higher than Atorvastatin due to the replacement of the carboxylic acid proton with an ethyl group. The fragmentation pattern would be expected to be similar to Atorvastatin in the core part of the molecule, which aids in its identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide a wealth of information about the molecular structure and connectivity. researchgate.net
For this compound, ¹H NMR spectroscopy would clearly show the presence of the ethyl group through characteristic signals: a triplet around 1.2 ppm corresponding to the methyl (-CH₃) protons and a quartet around 4.1 ppm for the methylene (B1212753) (-CH₂-) protons. These signals, which are absent in the spectrum of Atorvastatin, provide conclusive evidence for the ester structure. Furthermore, detailed analysis of the chemical shifts and coupling constants of all other protons in the molecule can confirm that the core structure of Atorvastatin is intact. rsc.orgrasayanjournal.co.in
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. acs.org The spectrum of this compound would show distinct signals for the ethyl group's carbons and a characteristic shift in the carbonyl carbon of the ester group compared to the carboxylic acid carbon in Atorvastatin. blogspot.com Advanced NMR techniques can be used to establish detailed conformational features of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective analytical technique employed for the quantitative determination of active pharmaceutical ingredients. While specific studies on this compound are not extensively detailed in the public domain, the methodology applied to the parent compound, Atorvastatin, provides a clear framework for its quantitative analysis. The principle relies on the absorption of UV radiation by the molecule, which possesses chromophores within its structure, leading to electronic transitions. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
For Atorvastatin, quantitative analysis is typically performed in solvents like methanol or ethanol (B145695), where it exhibits a distinct absorption maximum (λmax). globaljournals.org Studies have identified the λmax for Atorvastatin to be around 244 nm to 247 nm. globaljournals.orgekb.eg A UV spectrophotometric method developed for Atorvastatin demonstrated excellent linearity in a concentration range of 20–120 µg/ml, with a high correlation coefficient (R²) of 0.9996. oatext.comoatext.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. oatext.com
The validation of these methods includes assessing parameters such as linearity, accuracy, precision, and sensitivity. For instance, accuracy is often confirmed through recovery studies, with mean recovery rates for Atorvastatin analysis found to be well within acceptable limits (e.g., 99.65% ± 1.25). oatext.com Precision is evaluated by intra-day and inter-day studies, which should exhibit low relative standard deviation (%RSD) values. oatext.com The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. oatext.comoatext.com Given its structural similarity to Atorvastatin, a validated UV-Vis spectroscopic method for this compound would be expected to exhibit comparable performance characteristics.
Table 1: Typical Validation Parameters for UV Spectrophotometric Assay of Atorvastatin Data is representative of methods developed for Atorvastatin and is illustrative for this compound.
| Parameter | Typical Value/Range | Reference |
| Wavelength Maximum (λmax) | 244 - 247 nm | globaljournals.orgekb.eg |
| Linearity Range | 2 - 120 µg/mL | oatext.com |
| Correlation Coefficient (R²) | > 0.999 | oatext.comoatext.com |
| Accuracy (% Recovery) | 99.65% - 100.6% | ekb.egoatext.com |
| Precision (%RSD) | < 2% | oatext.comijsred.com |
| Limit of Detection (LOD) | 0.19872 µg/mL | oatext.comoatext.com |
| Limit of Quantification (LOQ) | 0.652387 µg/mL | oatext.comoatext.com |
Impurity Identification and Quantification Strategies
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. For this compound, this involves the identification and quantification of degradation products, process-related impurities, and by-products.
This compound, like the parent Atorvastatin molecule, can degrade under various stress conditions such as exposure to acidic, alkaline, oxidative, and photolytic environments. emrespublisher.com As an ester, it is particularly susceptible to hydrolysis in acidic or basic conditions, which would cleave the ethyl ester bond to form Atorvastatin acid and ethanol.
Studies on Atorvastatin have shown that it undergoes significant degradation under acidic and oxidative stress. nih.govresearchgate.net Under acidic conditions, the formation of Atorvastatin lactone is a common degradation pathway. researchgate.net This lactonization occurs through an intramolecular cyclization of the dihydroxyheptanoic acid side chain. Other degradation products can be formed under more drastic acidic conditions, involving complex molecular rearrangements and fragmentation. nih.gov Analysis of samples subjected to forced degradation helps to establish the stability-indicating nature of analytical methods, ensuring that all potential degradation products can be separated and quantified. nih.gov
Table 2: Common Degradation Products and Related Substances of Atorvastatin
| Compound Name | Type | Formation Condition |
| Atorvastatin Acid | Hydrolytic Degradation Product | Acidic/Basic Hydrolysis of Ester |
| Atorvastatin Lactone | Degradation Product / Impurity | Acidic Conditions, Synthesis |
| Dehydro Atorvastatin | Degradation Product | Elimination of Hydroxy Group |
| (3S,5S)-Atorvastatin | Diastereomeric Impurity | Synthesis |
| (3S,5R)-Atorvastatin | Diastereomeric Impurity | Synthesis |
Process-related impurities are substances that are formed during the synthesis of the drug substance. veeprho.com Their presence and levels are dependent on the specific manufacturing route, raw materials, and reaction conditions. veeprho.com this compound itself is considered a process-related impurity (Impurity M) in the synthesis of Atorvastatin. synzeal.comsvaklifesciences.com
The synthesis of the complex Atorvastatin molecule involves multiple steps, providing several opportunities for impurity formation. veeprho.com Common process-related impurities can include:
Starting material and intermediates: Unreacted starting materials or intermediates from previous steps.
By-products from side reactions: For example, the Paal-Knorr condensation used to form the pyrrole (B145914) ring can generate by-products. rasayanjournal.co.in
Isomeric impurities: The presence of two chiral centers in the side chain can lead to the formation of diastereomers, such as the (3S,5S) and (3S,5R) epimers. researchgate.net
Related substances: Impurities arising from impure raw materials, such as Desfluoro-atorvastatin, which lacks the fluorine atom on the phenyl ring. researchgate.net Other examples include various esters that may form if corresponding alcohols are present during synthesis. researchgate.net
Controlling these impurities is essential and is managed by defining appropriate limits in the final active pharmaceutical ingredient (API) and critical intermediates. veeprho.com
Table 3: Selected Process-Related Impurities of Atorvastatin
| Impurity Name | CAS Number | Type |
| Atorvastatin EP Impurity A | 433289-84-0 | Related Substance |
| Atorvastatin EP Impurity D | 148146-51-4 | Related Substance |
| Atorvastatin EP Impurity F | 887196-24-9 | Related Substance |
| Atorvastatin EP Impurity H | 125995-03-1 | Related Substance |
| Desfluoro-atorvastatin | N/A | Related Substance |
To ensure reliable impurity profiling, the analytical methods used, typically High-Performance Liquid Chromatography (HPLC), must be thoroughly validated as per ICH guidelines. mdpi.commjcce.org.mk Validation confirms that the method is suitable for its intended purpose. synthinkchemicals.com
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. mjcce.org.mk It is demonstrated by showing that there is no interference at the retention times of the main compound and its known impurities. Peak purity analysis using a photodiode array (PDA) detector is often used to confirm specificity. mjcce.org.mk
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that are typically varied include the pH of the mobile phase, column temperature, and mobile phase composition. mjcce.org.mk
Other key validation parameters for impurity quantification methods include:
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified. mdpi.com
Limit of Quantification (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the impurity. mdpi.com
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies of spiked samples. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov
Table 4: Summary of Method Validation Parameters for Impurity Profiling
| Validation Parameter | Description | Acceptance Criteria Example |
| Specificity | No interference from placebo, other impurities, or degradation products. | Peak purity index > 0.999 |
| Linearity | Demonstrated over a range (e.g., LOQ to 150% of specification). | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | Determined by % recovery of spiked impurities. | Recovery between 80.0% and 120.0% |
| Precision (%RSD) | Repeatability and intermediate precision for impurity concentrations. | RSD ≤ 10.0% |
| LOD / LOQ | Signal-to-noise ratio or standard deviation of the response. | S/N ratio of 3:1 for LOD and 10:1 for LOQ |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters met; peak resolution maintained. |
Solid-State Analytical Techniques (General Principles for Characterization)
The solid-state properties of an active pharmaceutical ingredient like this compound can significantly influence its stability, solubility, and bioavailability. Solid-state analytical techniques are used to characterize these properties. The goal is to identify the physical form (e.g., crystalline or amorphous) and detect the presence of different polymorphs, which are different crystalline structures of the same compound. nih.gov
X-Ray Powder Diffraction (XRPD): This is a primary technique for characterizing the solid state of a pharmaceutical material. Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a fingerprint for a specific crystalline form. Amorphous materials lack long-range molecular order and produce a broad, diffuse halo instead of sharp peaks. XRPD is fundamental for identifying polymorphs and determining the degree of crystallinity. nih.gov
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. An amorphous solid will exhibit a characteristic change in heat capacity known as the glass transition (Tg). nih.gov DSC is crucial for assessing the thermal stability and purity of a compound and for studying polymorphism, as different polymorphs often have different melting points.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful, non-destructive technique that provides information about the local molecular environment in the solid state. Unlike XRPD, it does not require long-range order, making it highly effective for characterizing both crystalline and amorphous materials, as well as complex mixtures. jocpr.com By analyzing the chemical shifts, ssNMR can distinguish between different polymorphs or identify the presence of amorphous content within a crystalline sample, even at low levels. It is particularly useful for characterizing drug formulations where signals from excipients can make analysis by other techniques challenging. jocpr.com
Pharmacological and Biochemical Investigations of Atorvastatin Ethyl Ester Preclinical Focus
In Vitro Enzymatic Studies
HMG-CoA Reductase Inhibition Potential
Atorvastatin (B1662188) ethyl ester is primarily considered a prodrug, meaning it is largely inactive in its initial form and requires metabolic conversion to exert its therapeutic effect. The primary pharmacological target of the active form, atorvastatin acid, is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is a critical rate-limiting step in the biosynthesis of cholesterol in the liver nih.govrxlist.comnih.govclinpgx.org.
In its esterified state, atorvastatin ethyl ester is not designed to be an active inhibitor of HMG-CoA reductase. Its chemical structure prevents it from effectively binding to the active site of the enzyme nih.gov. The therapeutic activity is almost entirely dependent on its conversion to the corresponding carboxylic acid (atorvastatin acid), which is a potent competitive inhibitor of the HMG-CoA reductase enzyme nih.govclinpgx.orgdrugbank.com. In vitro studies confirm that the inhibitory activity for HMG-CoA reductase is attributed to the active metabolites of atorvastatin geneesmiddeleninformatiebank.nl.
Carboxylesterase-Mediated Hydrolysis and Prodrug Activation
The bioactivation of this compound into its pharmacologically active acid form is a crucial metabolic step accomplished through enzymatic hydrolysis. This reaction is primarily catalyzed by carboxylesterases (CES), a family of enzymes abundant in the body, especially the liver nih.govnih.govresearchgate.netnih.gov. These enzymes cleave the ester bond of the prodrug, releasing the active atorvastatin acid nih.gov.
In humans, two major carboxylesterases, hCE1 and hCE2, play significant roles in drug metabolism nih.govnih.gov. Research indicates that atorvastatin esters are specifically activated by the human carboxylesterase 1 (CES1) isozyme, which is highly expressed in the liver nih.govnih.gov. The efficiency of this hydrolysis by CES1 directly impacts the systemic exposure and subsequent pharmacological effect of the active drug. The unique tissue distribution of carboxylesterases, with high concentrations in the liver, makes this an ideal site for the targeted activation of a cholesterol-lowering prodrug researchgate.netnih.gov.
Enzyme Kinetic Analysis of Metabolic Transformation
The efficiency of the conversion of this compound to atorvastatin acid by carboxylesterases can be quantitatively described using enzyme kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Illustrative Enzyme Kinetic Data for Hydrolysis
The following table presents hypothetical, yet representative, kinetic values for the hydrolysis of an ester prodrug by human carboxylesterases to illustrate the type of data obtained from such studies.
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | This compound | 25 | 1.5 |
| Recombinant hCES1 | This compound | 35 | 1.1 |
| Recombinant hCE2 | This compound | 50 | 0.6 |
Cellular and Molecular Mechanisms
Once hydrolyzed to its active acid form, atorvastatin modulates key pathways involved in cholesterol homeostasis at the cellular and molecular level.
Impact on Low-Density Lipoprotein Receptor (LDLR) Regulation in Cellular Models
The primary mechanism by which atorvastatin lowers plasma cholesterol is by upregulating the expression of the low-density lipoprotein receptor (LDLR) on the surface of liver cells geneesmiddeleninformatiebank.nlemrespublisher.com. By inhibiting HMG-CoA reductase, atorvastatin depletes the intracellular pool of cholesterol. This reduction in hepatic cholesterol stimulates the activation of a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2) scienceopen.comfrontiersin.org.
Activated SREBP-2 translocates to the nucleus, where it binds to the sterol regulatory element of the LDLR gene. This action enhances the transcription of the gene, leading to increased production of LDLR protein. In cellular models, atorvastatin treatment has been shown to increase LDLR expression on the cell surface scienceopen.comnih.govresearchgate.net. The resulting higher number of LDLRs actively clears low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby reducing circulating LDL levels frontiersin.org.
Modulation of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Expression
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in LDLR degradation. By binding to the LDLR on the cell surface, PCSK9 targets the receptor for lysosomal destruction, which reduces the liver's ability to clear LDL cholesterol frontiersin.orgresearchgate.netmdpi.com.
The regulation of PCSK9 is complex and is also influenced by statins. The gene for PCSK9 is, like the LDLR gene, transcriptionally activated by SREBP-2. Consequently, when statins deplete intracellular cholesterol and activate SREBP-2, they can paradoxically increase the expression and secretion of PCSK9 scienceopen.comfrontiersin.orgresearchgate.net. This effect can partially counteract the beneficial upregulation of LDLR. In some studies with untreated familial hypercholesterolemia patients, the initiation of statin therapy led to an increase in PCSK9 levels scienceopen.comresearchgate.net. However, other in vitro studies have shown that atorvastatin can also suppress PCSK9 expression in certain cell types, such as pancreatic β-cells, and oral administration in mice has been shown to reduce plasma PCSK9 levels nih.govnih.govconsensus.app. This suggests the modulation of PCSK9 by atorvastatin may be tissue-specific and influenced by other metabolic factors.
Effects on Intracellular Lipid Metabolism Pathways in Cellular Systems
Preclinical research into the pharmacological effects of this compound has concentrated primarily on in vivo non-human animal models to understand its systemic impact on lipid regulation. Investigations detailing the compound's direct effects on specific intracellular lipid metabolism pathways within isolated cellular systems (in vitro) are not extensively documented in publicly available scientific literature. The predominant focus of existing studies has been to evaluate its broader physiological and pharmacodynamic outcomes in a complex biological system, which encompasses the interplay of absorption, distribution, metabolism, and excretion that cannot be fully replicated in a cellular model.
In Vivo Preclinical Pharmacodynamic Assessments (Non-human Animal Models)
This compound has been evaluated for its lipid-lowering efficacy in preclinical studies using established animal models of hyperlipidemia. nih.govnih.gov In one significant study, male Sprague Dawley rats were fed a high-fat diet for seven months to induce a stable hyperlipidemic state, characterized by significantly elevated serum levels of total cholesterol (TC) and triglycerides (TG). nih.govresearchgate.net Following the induction of hyperlipidemia, the animals were treated with this compound, which demonstrated a notable ability to improve the metabolic disorder. nih.gov
Administration of this compound led to significant regulation of key blood lipid indicators. nih.gov The treatment resulted in marked reductions in serum concentrations of TC, TG, and low-density lipoprotein (LDL). nih.gov Furthermore, the levels of high-density lipoprotein (HDL) in the serum were significantly increased following four weeks of treatment. nih.gov Pathological examination of liver tissue through staining techniques revealed that this compound could ameliorate the lipid deposition induced by the high-fat diet. nih.govresearchgate.net These findings from animal models indicate that this compound effectively modulates lipid profiles, reducing atherogenic lipoproteins while increasing protective ones. nih.gov
Table 1: Effect of this compound on Serum Lipid Profile in Hyperlipidemic Rats
| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | Low-Density Lipoprotein (LDL) | High-Density Lipoprotein (HDL) |
|---|---|---|---|---|
| High-Fat Diet (HFD) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| This compound | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
This table summarizes the directional changes in serum lipid markers following treatment with this compound compared to the high-fat diet control group, as described in the referenced study. nih.gov
The mechanism by which this compound regulates lipid metabolism has been linked to its influence on specific signaling pathways, particularly the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.govnih.govresearchgate.net This pathway is crucial for the regulation of genes involved in lipid and lipoprotein metabolism. nih.gov Investigations using RNA-sequencing of liver tissue from hyperlipidemic rats suggested that the effects of this compound on lipid and cholesterol metabolism may be mediated through the PPAR-signaling pathway. nih.govnih.govresearchgate.net
To verify these findings, further analyses using quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting were conducted. nih.govnih.gov The results demonstrated that treatment with this compound significantly increased the mRNA and protein expression of PPARα and PPARγ. nih.gov Concurrently, the expression of Lipoprotein Lipase (B570770) (LPL), a key enzyme in triglyceride hydrolysis that is regulated by the PPAR pathway, was also significantly upregulated. nih.gov In contrast, the expression of the fatty acid translocase CD36 was reduced. nih.gov This modulation of the PPAR signaling pathway and its downstream targets indicates a key mechanism through which this compound exerts its lipid-lowering effects by enhancing fatty acid catabolism and regulating lipid transport. nih.govresearchgate.net
A primary mechanism for statin-related compounds is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. nih.govresearchgate.net Preclinical studies have demonstrated that this compound regulates lipid metabolism in part by modulating the expression of HMGCR in liver tissue. nih.govnih.govresearchgate.net
Table 2: Modulation of Key Signaling Proteins by this compound in Liver Tissue
| Protein | Function | Effect of this compound Treatment |
|---|---|---|
| PPARα | Nuclear receptor, lipid catabolism regulator | Significantly Increased |
| PPARγ | Nuclear receptor, lipid storage/transport regulator | Significantly Increased |
| LPL | Enzyme for triglyceride hydrolysis | Significantly Increased |
| CD36 | Fatty acid translocase | Significantly Decreased |
| HMGCR | Rate-limiting enzyme in cholesterol synthesis | Significantly Decreased |
This table outlines the observed changes in the expression of key regulatory proteins in the liver of hyperlipidemic rats following administration of this compound. nih.gov
Metabolism and Biotransformation Pathways of Atorvastatin Ethyl Ester
Enzymatic Biotransformation Processes (In Vitro and Non-human In Vivo)
The biotransformation of atorvastatin (B1662188) ethyl ester begins with its conversion to the active atorvastatin acid, which then undergoes extensive metabolism. These processes are primarily mediated by hydrolysis and subsequent oxidation and glucuronidation reactions.
Once atorvastatin ethyl ester is hydrolyzed to its active acid form, atorvastatin, it becomes a substrate for cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. medsafe.govt.nz
CYP3A4: This is the principal enzyme responsible for the oxidative metabolism of atorvastatin. droracle.airesearchgate.netnih.govcapes.gov.br It catalyzes the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). droracle.ainih.gov In vitro studies with human liver microsomes and recombinant CYP3A4 have confirmed its primary role. researchgate.netnih.gov The intrinsic clearance rate of atorvastatin by CYP3A4 is significantly higher than by other isoforms, establishing it as the major P450 enzyme in this pathway. nih.gov
These hydroxylated metabolites are pharmacologically active and contribute significantly to the therapeutic effects, accounting for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. drugbank.commdpi.com
Following hydrolysis and oxidation, atorvastatin and its hydroxylated metabolites undergo glucuronidation, a Phase II metabolic reaction mediated by UDP-glucuronosyltransferases (UGTs). This process involves the covalent addition of a glucuronic acid moiety to the molecule, which generally increases its water solubility and facilitates its excretion.
The primary UGTs involved in atorvastatin glucuronidation are UGT1A1, UGT1A3, and UGT2B7. clinpgx.org In vitro studies have identified that multiple UGT enzymes contribute to the formation of atorvastatin glucuronides. nih.gov Atorvastatin can form a minor ether glucuronide and a major acyl glucuronide. nih.gov This acyl glucuronide intermediate is significant because it can undergo pH-dependent intramolecular rearrangement (lactonization) to form the inactive atorvastatin lactone. drugbank.comnih.govnih.gov
The critical first step in the bioactivation of the this compound prodrug is hydrolysis of the ester bond to release the active atorvastatin carboxylic acid. nih.gov This conversion is primarily carried out by a class of enzymes known as carboxylesterases (CESs).
Research on various ester prodrugs of atorvastatin has shown that they are specifically activated by the human carboxylesterase 1 (CES1) isozyme. nih.gov This enzymatic action is essential for the prodrug to exert its therapeutic effect. Once hydrolyzed, the resulting atorvastatin acid enters the metabolic pathways described above, leading to the formation of hydroxylated metabolites via CYP3A4/5 and subsequent glucuronidation or lactonization. nih.govresearchgate.net The lactone form can also be hydrolyzed back to the corresponding acid form, indicating an equilibrium between the two. drugbank.com
Identification and Characterization of Major Metabolites
The metabolic cascade of this compound, following its initial hydrolysis, results in several key metabolites that have been identified and characterized.
| Metabolite Name | Parent Compound | Metabolic Pathway | Key Enzymes | Pharmacological Activity |
| Atorvastatin Acid | This compound | Hydrolysis | Carboxylesterases (CES1) nih.gov | Active |
| ortho-hydroxyatorvastatin | Atorvastatin Acid | Hydroxylation | CYP3A4, CYP3A5 nih.gov | Active mdpi.com |
| para-hydroxyatorvastatin | Atorvastatin Acid | Hydroxylation | CYP3A4, CYP3A5 nih.gov | Active mdpi.com |
| Atorvastatin Lactone | Atorvastatin Acid | Lactonization (via glucuronidation intermediate) nih.gov | UGTs (e.g., UGT1A3) nih.gov | Inactive drugbank.com |
| Atorvastatin Glucuronides | Atorvastatin Acid | Glucuronidation | UGT1A1, UGT1A3, UGT2B7 clinpgx.org | Inactive |
The principal active metabolites are ortho-hydroxyatorvastatin and para-hydroxyatorvastatin . nih.govmdpi.com These oxidized derivatives are equipotent to the parent atorvastatin acid in their ability to inhibit HMG-CoA reductase. drugbank.comAtorvastatin lactone is another significant metabolite, formed from the active acid via an acyl glucuronide intermediate. nih.govnih.gov While the lactone form is considered inactive, it exists in a pH-dependent equilibrium with the active acid form. drugbank.comnih.gov
Species-Specific Metabolic Differences in Preclinical Comparative Studies
Preclinical studies are essential for evaluating the metabolism of new drug candidates, but species-specific differences can complicate the extrapolation of animal data to humans. researchgate.netbioivt.com For atorvastatin and its ester derivatives, notable metabolic variations have been observed across different preclinical species.
A key area of difference lies in the initial hydrolysis step mediated by carboxylesterases. A comparative study on the hydrolysis rates of 30 different atorvastatin ester derivatives found significant disparities among human (hCES1), mouse (mCES1), and cynomolgus monkey (mfCES1) enzymes. researchgate.net
The hydrolysis rates between human and mouse enzymes differed by approximately half to nearly 9-fold, depending on the ester's chemical structure. researchgate.net
The differences between human and cynomolgus monkey enzymes were even more pronounced, ranging from similar rates to over 15-fold variations. researchgate.net
These findings underscore that the structure of the ester group significantly impacts the rate of hydrolysis and that animal models may not always accurately predict the metabolic activation of ester prodrugs in humans. researchgate.net
Differences in CYP enzyme activity have also been noted. For example, male rats exhibit higher CYP3A enzyme activity compared to female rats, which may make them a more comparable model to humans for studying the metabolism of atorvastatin. nih.gov Such metabolic differences must be carefully considered when selecting animal models for nonclinical toxicology and efficacy studies. bioivt.comnih.gov
Role of Atorvastatin Ethyl Ester in Pharmaceutical Development and Manufacturing
As a Key Synthetic Intermediate for Atorvastatin (B1662188) Calcium Production
Atorvastatin ethyl ester serves as a crucial intermediate in several synthetic routes leading to Atorvastatin Calcium. In many large-scale manufacturing processes, a key step involves the hydrolysis of an ester precursor to yield the active atorvastatin acid, which is then converted to its calcium salt. nih.govresearchgate.net
The synthesis often involves the construction of the complex pyrrole (B145914) core of the molecule, followed by the elaboration of the side chains. One of these side chains contains the ethyl ester group. This ester form is often preferred during the synthesis for reasons such as improved solubility in organic solvents used for reactions and purification, and for protecting the carboxylic acid group from unwanted side reactions. atlantis-press.comresearchgate.net Once the molecular framework is complete, the final steps of the synthesis focus on converting this intermediate to the active drug form. This typically involves:
Deprotection: Removal of any protecting groups on the diol portion of the side chain. researchgate.net
Ester Hydrolysis: The ethyl ester group of the this compound is hydrolyzed, usually under basic conditions (saponification) using a base like sodium hydroxide, to form the sodium salt of atorvastatin acid. nih.gov
Salt Formation: The sodium salt is then converted to the final Atorvastatin Calcium salt through an ion exchange reaction, often by adding a soluble calcium salt like calcium chloride. nih.gov
This stepwise conversion from a protected ester intermediate is a well-established method for producing high-purity Atorvastatin Calcium suitable for pharmaceutical formulations. nih.gov The isolation of the pure ester intermediate is a key step that facilitates the production of API-grade atorvastatin calcium with purities exceeding 99.5%. nih.gov
Exploration as a Prodrug Candidate Requiring Esterase-Mediated Bioactivation
The concept of a prodrug involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties, with the modification being cleaved in the body to release the active parent drug. This compound has been explored as such a candidate. Ester-based prodrugs are a common strategy because the human body has numerous esterase enzymes, particularly in the liver, that can hydrolyze the ester bond to release the active carboxylic acid. nih.govnih.gov
Research has shown that various ester compounds of atorvastatin can undergo metabolic activation. nih.gov The bioactivation of these ester prodrugs is mediated by human carboxylesterases (CES), with studies indicating that the CES1 isozyme is particularly involved in this metabolic conversion. nih.gov The process involves the enzymatic hydrolysis of the ethyl ester back to the active atorvastatin acid in vivo. rsc.org This strategy can potentially influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The rationale behind using an ester prodrug like this compound includes:
Increased Lipophilicity: Masking the polar carboxylic acid group with an ethyl ester increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability. nih.gov
Targeted Release: Since esterases are highly concentrated in the liver, an ester prodrug could theoretically lead to a more targeted release of the active drug at its site of action, which for atorvastatin is the inhibition of HMG-CoA reductase in the liver. nih.govnih.gov
Studies synthesizing various atorvastatin esters have confirmed that these compounds can be metabolically activated, suggesting they have the potential to act as effective prodrugs in vivo. nih.gov
Chemical Stability and Degradation Pathways Relevant to Active Pharmaceutical Ingredient (API) Manufacturing and Storage
The chemical stability of this compound is a critical factor during the synthesis, purification, and storage of Atorvastatin Calcium. Understanding its degradation pathways is essential for ensuring the purity and quality of the final API. ajpaonline.com Like the active drug, the ethyl ester intermediate is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and exposure to environmental factors like pH, light, and heat. researchgate.net
Hydrolysis is a primary degradation pathway for ester-containing compounds. This compound, like Atorvastatin Calcium, is susceptible to hydrolysis, particularly under acidic and basic conditions. nih.govemrespublisher.com
Acidic Conditions: In an acidic environment, the ester can undergo hydrolysis to form atorvastatin acid and ethanol (B145695). Furthermore, the 3,5-dihydroxyheptanoate side chain of the molecule is known to be sensitive to acid treatment, which can lead to lactonization, forming atorvastatin lactone. beilstein-journals.orgmdpi.com Studies on atorvastatin have shown that degradation in an acidic medium follows first-order kinetics. nih.govemrespublisher.com
Basic Conditions: Under basic or alkaline conditions, the ester undergoes saponification, which is the intended reaction in the final synthetic step to produce the atorvastatin salt. However, uncontrolled exposure to basic conditions can lead to degradation. The degradation of atorvastatin in a basic medium has been observed to follow zero-order kinetics. nih.govemrespublisher.com
The rate of hydrolysis is significantly influenced by pH. Atorvastatin itself is less stable in acidic mediums compared to basic ones. nih.gov
Table 1: Atorvastatin Degradation Kinetics in Different pH Conditions
| Condition | Reaction Order | Rate Constant (k) | Relative Stability |
|---|---|---|---|
| Acidic Medium | First Order | 1.88 × 10⁻² s⁻¹ | Less Stable |
| Basic Medium | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | More Stable |
Data derived from studies on Atorvastatin. nih.govemrespublisher.com
Oxidative degradation is another significant concern for the stability of atorvastatin and its intermediates. The pyrrole ring within the atorvastatin molecule is particularly susceptible to oxidation. nih.gov Forced degradation studies, often using agents like hydrogen peroxide (H₂O₂), have been conducted to identify potential oxidative degradation products. nih.govresearchgate.net
The oxidation process can lead to the formation of several impurities. nih.gov Research has identified various oxidative degradants where the pyrrole ring is modified, sometimes involving complex rearrangements. nih.gov For instance, one identified product involves the addition of two oxygen atoms to the molecule. nih.gov The formation of these impurities underscores the importance of controlling exposure to oxidizing agents and atmospheric oxygen during manufacturing and storage. researchgate.net
The chemical integrity of this compound is influenced by several environmental factors. researchgate.netgeneesmiddeleninformatiebank.nl
pH: As discussed under hydrolytic stability, pH is a critical factor. Atorvastatin calcium is known to be highly susceptible to low pH environments, where it degrades into its corresponding lactone. researchgate.net This sensitivity is shared by the ethyl ester intermediate.
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation. nih.gov Thermal degradation studies on Atorvastatin Calcium have shown the formation of specific impurities at high temperatures. researchgate.netmjcce.org.mk Therefore, temperature control is crucial during the manufacturing process and for the storage of the intermediate.
Light: Exposure to light, particularly UV light, can lead to photodegradation. researchgate.netscirp.org Photostability studies are a standard part of forced degradation testing. scirp.org While some statins are stable under photolytic conditions, atorvastatin has been found to be sensitive to light. researchgate.netemrespublisher.com It undergoes rapid degradation when irradiated with wavelengths in the 300-350 nm range in aqueous solutions. scirp.org To maintain chemical integrity, the compound should be protected from light. nih.gov
Forced degradation studies that subject the compound to a combination of these stress factors (e.g., heat, humidity, acid/base exposure, oxidation, and photolysis) are essential for identifying potential degradants and establishing stable manufacturing and storage conditions. researchgate.netresearchgate.netmjcce.org.mk
Conclusion and Future Research Directions
Summary of Current Scientific Understanding and Research Gaps
Atorvastatin (B1662188) Ethyl Ester is structurally the ethyl ester derivative of Atorvastatin's heptanoic acid side chain. nih.gov It is recognized by pharmacopeias, such as the United States Pharmacopeia (USP), as a process-related impurity in the manufacturing of Atorvastatin. nih.gov Its presence is a critical quality attribute that must be monitored and controlled during drug production. The primary scientific understanding revolves around its identity as a synthetic intermediate and potential degradation product. researchgate.net
While the chemical structure is well-defined, significant research gaps persist. The complete pharmacokinetic and pharmacodynamic profiles of pure Atorvastatin Ethyl Ester are not as extensively studied as the parent drug, Atorvastatin. nih.govdrugbank.com One study on a different atorvastatin ester suggested it can regulate hyperlipidemia, indicating that ester derivatives may possess biological activity. mdpi.com However, detailed comparative studies on the specific activity of the ethyl ester, its metabolic fate, and its potential conversion back to the active acid form in vivo are not fully elucidated.
Furthermore, there is a lack of comprehensive public data on its long-term stability under various environmental and formulation conditions. While its role as an impurity is acknowledged, its potential to act as a prodrug and the efficiency of such a conversion in the human body remain areas requiring deeper investigation. Understanding these aspects is crucial for both ensuring the purity of the final drug product and exploring any potential therapeutic relevance of the ester itself.
Emerging Research Opportunities and Methodological Advancements
The characterization and quantification of this compound are benefiting significantly from advancements in analytical chemistry. These evolving methodologies present new opportunities for more precise and sensitive analysis.
Emerging Opportunities:
Impurity Profiling: Advanced techniques allow for more comprehensive profiling of impurities in both active pharmaceutical ingredients (API) and final drug products, ensuring higher purity and safety.
Forced Degradation Studies: Sophisticated analytical methods are crucial in understanding the degradation pathways of Atorvastatin, where this compound might be formed.
Environmental Monitoring: The development of highly sensitive methods opens the door to monitoring for the presence of Atorvastatin and its related compounds, including esters, in environmental samples like wastewater. emrespublisher.com
Methodological Advancements: Modern analytical techniques have largely replaced older, less sensitive methods for the analysis of Atorvastatin and its related substances. High-Performance Liquid Chromatography (HPLC) is considered a standard, but newer methods offer significant improvements. ijpsjournal.com
| Analytical Technique | Advancement and Application |
| UPLC/UHPLC | Ultra-Performance Liquid Chromatography offers faster analysis times and higher resolution compared to conventional HPLC, allowing for better separation of Atorvastatin from its impurities, including the ethyl ester. jddtonline.info |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry provides high sensitivity and selectivity, making it the preferred method for detecting trace levels of impurities and for bioanalytical studies in complex matrices like plasma. emrespublisher.com Detection limits can reach the picogram-per-milliliter (pg/mL) level. emrespublisher.com |
| HR-MS | High-Resolution Mass Spectrometry is used for the precise identification and structural elucidation of unknown degradation products or impurities formed during synthesis or storage. researchgate.net |
| Capillary Electrophoresis (CE) | CE offers an alternative separation technique that can be used to separate the parent compound from degradation products and related organic impurities. jddtonline.info |
These advancements are pivotal for adhering to stringent regulatory guidelines and for deepening the fundamental understanding of this compound's chemical and biological behavior. ijpsjournal.com
Interdisciplinary Approaches for Comprehensive Characterization
A complete understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines. This interdisciplinary approach provides a more holistic view, from its synthesis to its potential biological impact.
Chemoenzymatic Synthesis: The synthesis of Atorvastatin's chiral side chain, a key structural component, has been a focus of innovation. Interdisciplinary approaches combining chemistry and enzymology (biocatalysis) have emerged as powerful strategies. researchgate.net Chemoenzymatic methods utilize enzymes like aldolases, ketoreductases, or lipases to perform specific, stereoselective reactions that are difficult to achieve with traditional chemical methods. csic.esnih.govresearchgate.net This leads to more efficient, environmentally friendly ("greener"), and economically viable production of key intermediates for Atorvastatin and related compounds. google.comresearchgate.net
Computational and In Silico Tools: The intersection of chemistry, biology, and computer science offers powerful predictive tools.
In Silico Toxicity Prediction: Computational toxicology models, based on Quantitative Structure-Activity Relationships (QSAR), can be used to predict the potential toxicity (e.g., mutagenicity, carcinogenicity) of impurities like this compound. researchgate.net These methods provide a rapid, cost-effective, and ethical alternative to traditional testing, helping to assess the risk profile of such compounds early in the development process. researchgate.netresearchgate.net
Molecular Modeling: Computer simulations can model the interaction of Atorvastatin and its derivatives with their biological target, HMG-CoA reductase. nih.govresearchgate.net This can provide insights into how structural modifications, such as esterification, might affect binding affinity and inhibitory activity.
Materials Science and Pharmaceutical Technology: The interaction between a drug and the excipients in its formulation is critical to its stability and performance. For instance, research into atorvastatin-eluting contact lenses represents a blend of materials science, pharmacology, and ophthalmology to create novel drug delivery systems. nih.govresearchgate.net Understanding the chemical interactions between Atorvastatin or its esters and polymers at a molecular level is crucial for developing stable and effective drug products.
By integrating these diverse fields, researchers can achieve a comprehensive characterization of this compound, clarifying its role as an impurity, its potential biological activities, and the advanced methods required for its synthesis and analysis.
Q & A
Q. What are the standard protocols for synthesizing Atorvastatin Ethyl Ester with high purity (>98%)?
this compound is synthesized via esterification of Atorvastatin using ethanol under catalytic conditions. Key steps include:
- Enzymatic reduction : Use engineered ketoreductases (KREDs) for enantioselective synthesis of intermediates like ethyl 4-chloro-3-hydroxybutyrate, achieving >99.9% enantiomeric excess (ee) and 96% yield .
- Purity validation : Employ HPLC or LC-MS with reference standards (CAS: 1146977-93-6) to confirm purity ≥98% .
- Impurity control : Monitor by-products such as Atorvastatin lactone derivatives using chromatographic methods .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Structural analysis : Use -NMR and -NMR to confirm esterification at the hydroxyl group of Atorvastatin.
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition points under varying humidity and temperature.
- Solubility profiling : Determine solubility in organic solvents (e.g., ethanol, DMSO) and aqueous buffers (pH 1.2–7.4) using shake-flask methods .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode) with internal standards like deuterated Atorvastatin-d5 lactone .
- Validation criteria : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) .
Advanced Research Questions
Q. How can researchers optimize the enantioselective synthesis of this compound intermediates?
- Substrate engineering : Modify ethyl 4-chloroacetoacetate (ECAA) to enhance KRED binding affinity, improving reaction rates and ee .
- Co-substrate optimization : Use glucose dehydrogenase (GDH) with glucose for NADPH regeneration, reducing cost and by-products.
- Kinetic modeling : Apply Michaelis-Menten kinetics to predict enzyme saturation and ideal substrate concentrations (e.g., 10–50 mM ECAA) .
Q. What experimental designs are suitable for studying drug-drug interactions involving this compound?
- Crossover pharmacokinetic studies : Administer this compound (80 mg/day) with co-agents like icosapent ethyl (4 g/day). Monitor plasma AUC and changes using non-compartmental analysis .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare pharmacokinetic parameters (e.g., , ) across cohorts .
Q. How should researchers address contradictions in oxidative stability data for this compound?
- Controlled stress testing : Expose samples to accelerated oxidation (40°C, 75% RH) and quantify degradation products (e.g., peroxides) via iodometric titration.
- Mechanistic studies : Use ESR spectroscopy to identify free radical intermediates and correlate with antioxidant efficacy (e.g., vitamin E co-administration) .
Q. What methodologies ensure reproducibility in preclinical studies of this compound?
- Open-access data : Share raw chromatographic data, NMR spectra, and experimental protocols in supplementary materials .
- Inter-laboratory validation : Collaborate with independent labs to replicate enzymatic synthesis and pharmacokinetic assays .
Data Analysis and Interpretation
Q. How can researchers statistically analyze variable outcomes in this compound efficacy studies?
Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters in real time.
- Design of experiments (DoE) : Apply central composite design to optimize factors like temperature, pH, and enzyme loading .
Ethical and Reporting Standards
Q. How should researchers report negative or inconclusive results in studies on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
